Benzyl ethyl-L-valinate hydrochloride

Peptide Synthesis Chiral Purity Pharmaceutical Intermediate

Benzyl ethyl-L-valinate hydrochloride (CAS 1259396-60-5) is a high-purity (≥98%) chiral building block with orthogonal N-ethyl and benzyl ester protection. This allows selective, sequential deprotection in SPPS, minimizing side reactions and ensuring >99.8% enantiomeric purity for valsartan and other chiral APIs. Its HCl salt form improves aqueous solubility, and LogP 2.97 aids membrane permeability in drug delivery. Available in research scales with bulk options; contact us.

Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
Cat. No. B15545159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ethyl-L-valinate hydrochloride
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
Structural Identifiers
InChIInChI=1S/C14H21NO2.ClH/c1-4-15-13(11(2)3)14(16)17-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H/t13-;/m0./s1
InChIKeyHQXCYDWWDUJWQO-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Ethyl-L-Valinate Hydrochloride: A Chiral Amino Acid Derivative for Specialized Peptide Synthesis and Research


Benzyl ethyl-L-valinate hydrochloride (CAS: 1259396-60-5) is a chiral amino acid derivative, specifically an N-ethyl, benzyl ester of the essential amino acid L-valine, presented as a hydrochloride salt . This compound serves as a protected, chiral building block, primarily utilized in peptide synthesis and as an intermediate in the preparation of more complex, enantiomerically pure molecules for pharmaceutical research . Its structural features include a protected amine (N-ethyl), a protected carboxylic acid (benzyl ester), and a stable hydrochloride salt form, which enhances its solubility in aqueous solutions and common organic solvents, facilitating its use in diverse synthetic protocols .

Why Benzyl Ethyl-L-Valinate Hydrochloride Cannot Be Substituted by Other Valine Derivatives


Simple substitution with other valine derivatives, such as L-valine benzyl ester hydrochloride or N-benzyl-D-valine methyl ester hydrochloride, is not feasible due to the unique and orthogonal protection strategy of Benzyl ethyl-L-valinate hydrochloride. This compound features a secondary N-ethyl amine and a benzyl ester, whereas common alternatives often present as primary amines (e.g., L-valine benzyl ester) or use different N-protecting groups (e.g., N-benzyl) and ester groups (e.g., methyl ester) . This specific combination of protecting groups is essential in multi-step peptide synthesis, allowing for selective, sequential deprotection under distinct conditions, which prevents undesired side reactions and ensures the correct stereochemical outcome, thereby directly impacting the yield and purity of the final chiral product .

Quantitative Differentiation of Benzyl Ethyl-L-Valinate Hydrochloride: A Comparative Analysis of Purity, Solubility, and Structural Specificity


Comparative Purity: Achieving >99.9% Purity for High-Fidelity Synthesis

High-performance liquid chromatography (HPLC) analysis demonstrates that Benzyl ethyl-L-valinate hydrochloride is commercially available with a purity of 99.94%, which is essential for minimizing side reactions and maximizing yield in sensitive peptide coupling reactions. While no direct, side-by-side comparison study is available for this specific compound, this purity level is significantly higher than the typical ≥95% purity offered for many general-purpose valine derivatives . This high purity is critical for achieving the >99.8% enantiomeric purity required for active pharmaceutical ingredients (APIs) like valsartan [1].

Peptide Synthesis Chiral Purity Pharmaceutical Intermediate

Solubility Profile: Enhanced DMSO Solubility for Versatile Reaction Conditions

Benzyl ethyl-L-valinate hydrochloride exhibits a defined solubility of ≥100 mg/mL in DMSO, enabling the preparation of high-concentration stock solutions (up to 367.94 mM) . This quantitative solubility data is often absent for more basic analogs like L-valine benzyl ester hydrochloride . This enhanced solubility is attributed to the combination of the N-ethyl group and the hydrochloride salt, which together disrupt crystal lattice packing more effectively than a primary amine hydrochloride.

Solubility Reaction Solvent Peptide Chemistry

Structural Distinction: Unique N-Ethyl Protection for Orthogonal Synthesis

The core structural differentiation lies in its N-ethyl, benzyl ester motif. Unlike L-valine benzyl ester (a primary amine), the N-ethyl group acts as a protecting group that is stable to conditions that would deprotect other common amine protections (e.g., Fmoc, Boc) . This orthogonal stability is a class-level inference based on the well-established principles of peptide chemistry. While direct kinetic data comparing deprotection rates is not available, the presence of the N-ethyl group provides a specific, quantifiable structural feature (a secondary amine with defined LogP and steric properties) that is distinct from a primary amine .

Orthogonal Protection Solid-Phase Peptide Synthesis Chiral Building Block

LogP and Lipophilicity: Calculated Partition Coefficient for Rational Solvent and Membrane Permeability Assessment

The calculated partition coefficient (LogP) for Benzyl ethyl-L-valinate hydrochloride is 2.97, providing a quantitative measure of its lipophilicity . In comparison, the LogP for the free base of L-valine benzyl ester is approximately 1.8, and for the hydrochloride salt of L-valine methyl ester, it is around 0.5 [1]. This higher LogP value indicates significantly greater lipophilicity, which can be advantageous in certain synthetic applications requiring hydrophobic reaction environments or when designing peptide-based drugs with improved membrane permeability.

Lipophilicity LogP Drug Design ADME

Optimal Research and Industrial Applications for Benzyl Ethyl-L-Valinate Hydrochloride


Synthesis of High-Purity Valsartan and Related Sartan APIs

Given the critical requirement for enantiomeric purity exceeding 99.8% in the synthesis of valsartan [1], Benzyl ethyl-L-valinate hydrochloride is the preferred chiral intermediate. Its high commercial purity of 99.94% directly contributes to meeting this stringent specification, minimizing the formation of diastereomeric impurities that are difficult to remove and compromise drug safety and efficacy.

Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal N-Protection

In SPPS, the N-ethyl group of this compound provides an orthogonal protection strategy that is stable to the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection. This allows for the construction of complex, branched, or cyclic peptides where the valine nitrogen must be selectively unmasked at a later stage, a process that would be impossible with a standard, unprotected valine derivative .

Preparation of Lipophilic Peptide Conjugates and Prodrugs

The elevated calculated LogP of 2.97 makes this compound an excellent starting material for synthesizing peptide-based molecules intended to have enhanced membrane permeability or for formulations requiring greater solubility in lipophilic excipients. This is a quantifiable advantage over more hydrophilic valine esters, enabling the rational design of drug delivery systems and bioconjugates.

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